HAMNO

描述

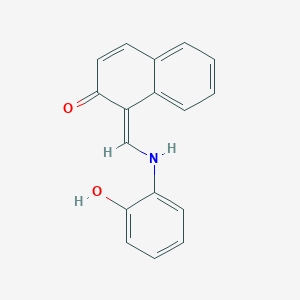

(1Z)-1-[(2-羟基苯胺基)亚甲基]萘-2-酮,通常称为HAMNO,是一种新型的复制蛋白A(RPA)蛋白相互作用抑制剂。复制蛋白A是一种重要的单链DNA结合蛋白,参与DNA复制和修复过程。

准备方法

合成路线和反应条件

HAMNO的合成涉及2-羟基苯胺与萘-2-酮的缩合反应。反应通常在温和条件下进行,使用合适的溶剂,如乙醇或甲醇。 反应混合物加热至回流,产物通过结晶或色谱法分离 .

工业生产方法

This compound的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。 连续流动反应器和自动化系统的使用可以提高生产过程的效率 .

化学反应分析

反应类型

HAMNO会发生多种化学反应,包括:

氧化: this compound可以被氧化形成相应的醌类衍生物。

还原: this compound的还原可以产生相应的胺类衍生物。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

主要产物

氧化: 醌类衍生物。

还原: 胺类衍生物。

取代: 各种取代的萘衍生物.

科学研究应用

Chemical Applications

Coordination Chemistry

- Ligand Formation : HAMNO is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes. This property is instrumental in synthesizing various compounds with potential applications in catalysis and materials science.

Fluorescent Sensors

- Metal Ion Detection : The compound is employed in the development of fluorescent sensors for detecting metal ions, such as aluminum. These sensors are vital in environmental monitoring and biomedical applications.

Biological Applications

Antimicrobial and Antioxidant Properties

- Research indicates that this compound exhibits potential biological activities, including antimicrobial and antioxidant effects. These properties make it a candidate for further exploration in pharmaceutical development.

Cancer Research

- Mechanism of Action : this compound selectively binds to the RPA70 subunit, inhibiting its interactions with single-stranded DNA (ssDNA) and proteins involved in DNA damage response. This inhibition induces replication stress, making it a valuable tool in cancer therapy.

Case Study: Radiosensitization

A study demonstrated that this compound increases the sensitivity of cancer cells, particularly those deficient in the Fanconi anemia pathway, to DNA-damaging agents like cisplatin. The compound was shown to elevate levels of γ-H2AX, a marker for DNA double-strand breaks, indicating heightened DNA damage signaling following treatment .

Medical Applications

Drug Development

- Targeted Drug Delivery Systems : Due to its ability to form stable complexes with metal ions, this compound is explored for its potential use in targeted drug delivery systems. This application could enhance the efficacy of chemotherapeutic agents by improving their localization within tumor cells.

Combination Therapies

- Enhancing Chemotherapy Efficacy : Studies suggest that combining this compound with other chemotherapeutic agents can enhance their effectiveness by inducing replication stress and activating DNA damage checkpoints .

Industrial Applications

This compound's properties facilitate its use in various industrial applications, particularly in developing advanced materials and sensors for environmental monitoring.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Ligand formation, fluorescent sensors | Essential for metal complex synthesis |

| Biology | Antimicrobial properties | Potential candidate for pharmaceutical development |

| Cancer Research | RPA inhibition; radiosensitization | Increases sensitivity to DNA-damaging agents |

| Medicine | Targeted drug delivery systems | Enhances efficacy of chemotherapy |

| Industry | Advanced materials and environmental sensors | Vital for developing new detection technologies |

作用机制

HAMNO通过抑制复制蛋白A与单链DNA之间的相互作用来发挥作用。这种抑制导致复制应激增加,特别是在癌细胞中,癌细胞高度依赖复制蛋白A进行DNA复制和修复。 复制应激的增加会导致DNA损伤和细胞周期停滞,最终导致细胞死亡 .

相似化合物的比较

类似化合物

- (1Z)-1-[(2-羟基苯胺基)亚甲基]萘-2-酮 (HAMNO)

- 依托泊苷 :另一种诱导复制应激的化合物,但通过不同的机制。

- 顺铂 :一种众所周知的化疗药物,可导致DNA交联和复制应激 .

独特性

This compound在其对复制蛋白A相互作用的特异性抑制方面是独一无二的,使其成为研究复制应激的宝贵工具,并成为抗癌治疗的有希望的候选药物。 与其他化合物不同,this compound选择性地靶向复制蛋白A,为在癌细胞中诱导复制应激提供了一种更集中的方法 .

生物活性

HAMNO (naphthalen-2-one) is a novel compound that has garnered attention for its biological activity, particularly as an inhibitor of replication protein A (RPA). RPA plays a crucial role in DNA replication and repair, making this compound a significant candidate for cancer research and potential therapeutic applications. This article delves into the biological activity of this compound, presenting detailed findings, case studies, and data tables to illustrate its effects on cellular dynamics and tumor growth.

This compound primarily functions as a protein interaction inhibitor of RPA, which is integral to the ATR/Chk1 signaling pathway involved in the DNA damage response. The inhibition of RPA by this compound leads to several downstream effects on cell cycle progression and DNA repair mechanisms.

Key Mechanisms:

- Inhibition of RPA: this compound disrupts the interaction between RPA and other proteins involved in DNA replication.

- Cell Cycle Dynamics: It slows down cell cycle progression by decreasing DNA synthesis and delaying entry into mitosis.

- DNA Damage Response: Increases γ-H2AX staining, indicating heightened DNA damage response in treated cells.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits colony formation in various cancer cell lines, particularly head and neck squamous cell carcinoma (HNSCC) lines such as UMSCC38 and UMSCC11B. The compound shows a dose-dependent effect on cell viability and DNA damage.

Table 1: In Vitro Effects of this compound on Cell Lines

| Cell Line | IC₅₀ (μM) | Colony Formation Inhibition (%) | γ-H2AX Staining Increase (%) |

|---|---|---|---|

| UMSCC38 | 20 | 60 | 40 |

| UMSCC11B | 15 | 55 | 35 |

| OKF4 | 25 | 50 | 30 |

Data derived from experimental assays conducted with varying concentrations of this compound over a specified incubation period .

In Vivo Studies

In vivo experiments using mouse models have shown that this compound significantly slows tumor progression. For instance, treatment with this compound in combination with etoposide resulted in enhanced tumor suppression compared to etoposide alone. This suggests that this compound may enhance the efficacy of existing chemotherapeutic agents.

Case Study: Tumor Growth Suppression

A study involving UMSCC11B tumor-bearing mice demonstrated that administration of 20 μM this compound resulted in:

- Reduced Tumor Size: Tumor volumes were significantly smaller compared to control groups.

- Decreased RPA32 Phosphorylation: Phosphorylation levels of Ser33 on RPA32 were markedly reduced after treatment, indicating effective inhibition of the ATR signaling pathway.

Effects on DNA Repair Mechanisms

This compound's impact on DNA repair processes has been explored through various assays. It has been observed that while it increases chromatin-bound RPA during S-phase, it suppresses double-strand break (DSB) repair via homologous recombination. This dual action may render cancer cells more susceptible to other forms of DNA damage but does not enhance radiosensitivity.

Table 2: Impact of this compound on DNA Repair Mechanisms

| Treatment Condition | DSB Repair Efficiency (%) | Chromatin-bound RPA Increase (%) |

|---|---|---|

| Control | 70 | 10 |

| This compound | 40 | 30 |

| Etoposide + this compound | 50 | 25 |

Data compiled from studies assessing DSB repair efficiency post-treatment with various agents .

属性

IUPAC Name |

1-[(2-hydroxyphenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-16-10-9-12-5-1-2-6-13(12)14(16)11-18-15-7-3-4-8-17(15)20/h1-11,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIVOPRNBGRDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233809 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894-93-9 | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=894-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000894939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111847 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[[(2-Hydroxyphenyl)imino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[(2-hydroxyphenyl)imino]methyl]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。